molecular formula C6H9BN2O4 B1301089 2,4-Dimethoxypyrimidine-5-boronic acid CAS No. 89641-18-9

2,4-Dimethoxypyrimidine-5-boronic acid

Cat. No.: B1301089
CAS No.: 89641-18-9
M. Wt: 183.96 g/mol
InChI Key: LKGKUACPLXCVOF-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C6H9BN2O4 and a molecular weight of 183.96 g/mol . This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions. It is a white to off-white solid that is soluble in organic solvents and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid typically involves the reaction of 2,4-dimethoxypyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of 2,4-dimethoxypyrimidine using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). The reaction is carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxypyrimidine-5-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethoxypyrimidine-5-boronic acid is widely used in scientific research due to its versatility in chemical synthesis. Some applications include:

Mechanism of Action

The mechanism of action of 2,4-Dimethoxypyrimidine-5-boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In biological systems, boronic acids can inhibit enzymes by forming reversible covalent bonds with active site residues, thereby blocking substrate access .

Comparison with Similar Compounds

  • 2,6-Dimethoxypyrimidine-5-boronic acid
  • 4-Pyridinylboronic acid
  • 3-Pyridinylboronic acid
  • 4-Aminophenylboronic acid

Comparison: 2,4-Dimethoxypyrimidine-5-boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other boronic acids, it offers enhanced stability and solubility in organic solvents, making it a valuable reagent in various synthetic applications .

Properties

IUPAC Name

(2,4-dimethoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKUACPLXCVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008905
Record name (2,4-Dimethoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89641-18-9
Record name (2,4-Dimethoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethoxypyrimidin-5-yl)boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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